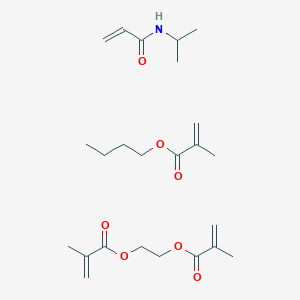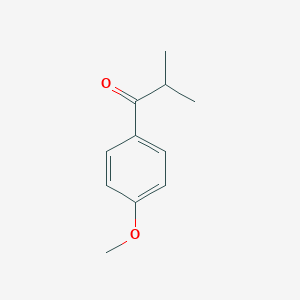
1-(4-Methoxyphenyl)-2-methylpropan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 1-(4-Methoxyphenyl)-2-methylpropan-1-one involves complex reactions that can yield a variety of structural motifs. For example, reactions involving 1-arylidene-1-nitropropan-2-ones with O-methylisourea (or benzamidine) in the presence of aluminum oxide can produce 4-aryl-6-methyl-2-methoxy(phenyl)-5-nitro-1,4-dihydropyrimidines, showcasing the diversity of synthetic routes and the potential for generating complex structures from simpler precursors (Remennikov et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(4-Methoxyphenyl)-2-methylpropan-1-one, such as β-diketones, reveals significant information about their conformation and the effects of substituents on their structure. For instance, X-ray crystallography studies on 1,3-diphenyl-2-methylpropane-1,3-dione and its derivatives indicate cis-diketo (Z,Z) conformations, which are crucial for understanding the 3D arrangement and reactivity of such molecules (Emsley et al., 1987).
Chemical Reactions and Properties
The chemical behavior of related compounds under oxidative conditions has been extensively studied. For instance, one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid and its derivatives in aqueous solutions demonstrates complex reaction pathways involving radical cations and the influence of structural effects and pH on reactivity, highlighting the nuanced nature of chemical transformations for these compounds (Bietti & Capone, 2008).
Physical Properties Analysis
The synthesis and investigation of compounds structurally related to 1-(4-Methoxyphenyl)-2-methylpropan-1-one, like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, provide valuable insights into their physical properties, such as crystal structures and hydrogen bonding interactions. These studies are essential for understanding the material's properties and potential applications (Ajibade & Andrew, 2021).
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- “1-(4-Methoxyphenyl)-2-methylpropan-1-one” is used in the synthesis of various organic compounds . For example, it’s used in the synthesis of "1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide" . The reaction involves equimolar equivalents of “1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide” and “indoline-2,3-dione” in boiling ethanol for 4 hours under acidic conditions .
-
Pharmaceuticals
- Compounds synthesized from “1-(4-Methoxyphenyl)-2-methylpropan-1-one” have potential medicinal applications . Heterocycles containing the 1,2,3-triazole moiety, which can be synthesized from “1-(4-Methoxyphenyl)-2-methylpropan-1-one”, are known to display significant biological activities . They have been used in diverse applications and are part of several medications .
-
Materials Science
-
Energy
-
Cosmetics
- “1-(4-Methoxyphenyl)-2-methylpropan-1-one” could potentially be used in the cosmetics industry. For example, a compound called Avobenzone, which is chemically known as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, is a highly effective UVA filter used in sunscreens . It’s recognized as one of the most prominent UVA filters due to its ability to absorb a wide range of UVA rays .
-
Nanotechnology
- In the field of nanotechnology, “1-(4-Methoxyphenyl)-2-methylpropan-1-one” is used in the synthesis of a chalcone compound, which has been used in the growth of large size single crystals . These crystals have been found to possess significant second harmonic generation (SHG) efficiency, which is important in the field of optoelectronics .
-
Biotechnology
- In biotechnology, “1-(4-Methoxyphenyl)-2-methylpropan-1-one” is used in the biocatalytic production of enantiopure compounds . For example, it has been used in the asymmetric bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol . This process is important for the production of chiral compounds, which have significant applications in various industries including pharmaceuticals .
-
Medicine
- In medicine, “1-(4-Methoxyphenyl)-2-methylpropan-1-one” is used in the synthesis of various drugs . For example, it is used in the synthesis of Mequinol, a common active ingredient in topical drugs used for skin depigmentation . It is often mixed with tretinoin, a topical retinoid, and is used in the treatment of liver spots .
Safety And Hazards
“1-(4-Methoxyphenyl)-2-methylpropan-1-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOMHKNFOBWRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301355 | |
| Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-methylpropan-1-one | |
CAS RN |
2040-20-2 | |
| Record name | p-Methoxyisobutyrophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



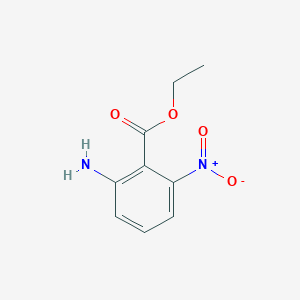

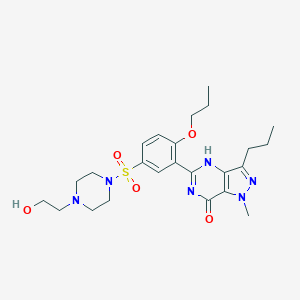
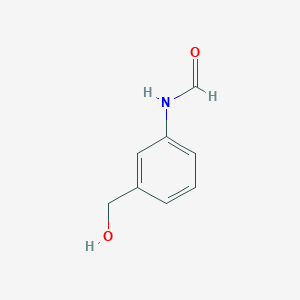
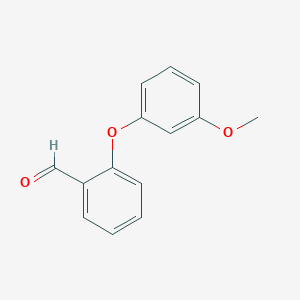
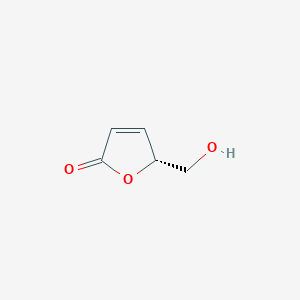
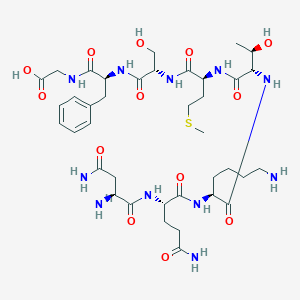
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
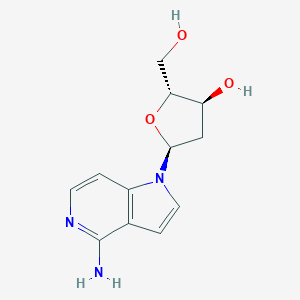


![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
